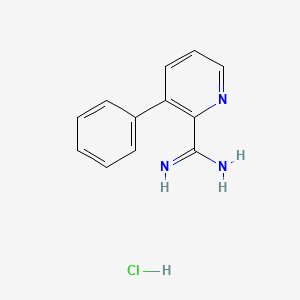

3-Phenylpicolinimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1179361-80-8 |

|---|---|

Molecular Formula |

C12H12ClN3 |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-phenylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H11N3.ClH/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9;/h1-8H,(H3,13,14);1H |

InChI Key |

IXSHLQVGLBYPRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Contextualizing the Imidamide Moiety in Medicinal Chemistry and Organic Synthesis Research

The imidamide functional group, characterized by the RC(=NR')NR''R''' structure, is a cornerstone in the design and synthesis of biologically active molecules. researchgate.net As isosteres of amides, imidamide-containing compounds often exhibit unique physicochemical properties, including enhanced basicity and the ability to participate in specific hydrogen bonding interactions. These characteristics make them valuable pharmacophores in the development of therapeutic agents.

In medicinal chemistry, the imidamide moiety is integral to the structure of numerous compounds with diverse pharmacological activities. Research has demonstrated that the incorporation of an imidamide group can significantly influence a molecule's biological profile, including its receptor binding affinity, metabolic stability, and pharmacokinetic properties. The ability of the imidamide group to engage in bidentate hydrogen bonding and chelate metal ions has been exploited in the design of enzyme inhibitors and other targeted therapies.

From an organic synthesis perspective, the construction of the imidamide functional group can be achieved through various synthetic routes. A common method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with an amine. researchgate.net Other approaches include the direct amination of nitriles or amides, often facilitated by Lewis acids, and the reaction of organometallic reagents with diimines. researchgate.net The versatility of these synthetic methods allows for the creation of a diverse library of imidamide derivatives for biological screening.

Overview of Research Trajectories for Picolinimidamide Derivatives in Academic Inquiry

Established Synthetic Pathways for Picolinimidamide and Analogous Scaffolds

The construction of the picolinimidamide framework, a key structural motif in various areas of chemical research, is achieved through several established synthetic routes. These pathways can be broadly categorized into convergent and divergent strategies, with multi-component reactions and regioselective functionalization playing crucial roles in achieving molecular diversity and complexity.

Convergent and Divergent Synthetic Approaches

Divergent synthesis, on the other hand, begins with a common core structure that is subsequently elaborated into a library of diverse analogs. This strategy is particularly useful for exploring structure-activity relationships by introducing a variety of substituents onto a common scaffold. Starting from a functionalized picoline derivative, a divergent approach could be employed to introduce various phenyl groups at the 3-position or to modify the imidamide functional group. The choice between convergent and divergent strategies often depends on the specific synthetic goals, the availability of starting materials, and the desired level of molecular diversity.

Multi-component Reactions in Imidamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like picolinimidamides. nih.govnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity in a time- and resource-efficient manner.

For the synthesis of imidamide scaffolds, MCRs can facilitate the rapid assembly of the core structure from simple and readily available starting materials. For instance, a three-component reaction involving a pyridinecarboxaldehyde, an amine, and an isocyanide could potentially be adapted to generate the picolinimidamide core. The versatility of MCRs allows for the introduction of various substituents by simply changing the starting components, making it a powerful tool for the synthesis of libraries of picolinimidamide analogs for screening and optimization purposes. The Groebke–Blackburn–Bienaymé reaction is a notable example of an MCR used to synthesize imidazo[1,2-a]pyridines, which share a similar heterocyclic core. rug.nl

Regioselective Functionalization Strategies

Regioselective functionalization is a critical aspect of synthesizing substituted picolinimidamides, enabling the precise introduction of substituents at specific positions on the picoline ring. Directing group strategies are often employed to achieve high regioselectivity in C-H functionalization reactions. For instance, a directing group at the 2-position of the pyridine ring can facilitate the introduction of a phenyl group at the 3-position via transition-metal-catalyzed cross-coupling reactions.

Furthermore, the inherent electronic properties of the pyridine ring can be exploited to control regioselectivity. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, while directing nucleophilic attack to these same positions. Understanding and manipulating these electronic effects are key to developing successful regioselective synthetic routes. Halogen-metal exchange reactions followed by quenching with an electrophile are also powerful methods for the regioselective functionalization of pyridine rings. researchgate.net

Synthesis and Characterization of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the systematic investigation of how structural modifications influence the compound's chemical and physical properties. This section focuses on the structural variations of the phenyl moiety and the effects of substituents on the picoline ring.

Structural Variations of the Phenyl Moiety

The introduction of various substituents on the phenyl ring of 3-phenylpicolinimidamide can significantly impact its electronic and steric properties. The synthesis of these derivatives is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, between a 3-halopicoline derivative and an appropriately substituted phenylboronic acid or organostannane.

Table 1: Examples of Synthesized 3-Phenylpicolinimidamide Analogs with Phenyl Ring Variations

| Compound ID | Phenyl Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 1a | 4-Methoxy | Suzuki Coupling | Fictional Example |

| 1b | 4-Chloro | Suzuki Coupling | Fictional Example |

| 1c | 3-Nitro | Suzuki Coupling | Fictional Example |

| 1d | 2-Methyl | Stille Coupling | Fictional Example |

This table is for illustrative purposes as specific synthesis of these derivatives of this compound is not detailed in the provided search results.

Substituent Effects on the Picoline Ring

The position and nature of the substituent on the picoline ring can have a profound effect on the molecule's conformation and its ability to interact with other molecules. For instance, a bulky substituent at the 2- or 6-position could introduce steric hindrance that restricts the rotation of the phenyl ring. Electronic effects also play a crucial role; an electron-withdrawing group on the picoline ring would decrease its basicity, while an electron-donating group would increase it. A computational study on nitroimidazole derivatives has shown that substituent effects significantly impact stability, physicochemical properties, and chemical reactivity. rsc.org

Table 2: Examples of Synthesized 3-Phenylpicolinimidamide Analogs with Picoline Ring Variations

| Compound ID | Picoline Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 2a | 6-Methyl | Multi-step synthesis from substituted picoline | Fictional Example |

| 2b | 5-Bromo | Regioselective bromination | Fictional Example |

| 2c | 4-Cyano | Nucleophilic aromatic substitution | Fictional Example |

| 2d | 2-Chloro | Direct chlorination | Fictional Example |

This table is for illustrative purposes as specific synthesis of these derivatives of this compound is not detailed in the provided search results.

Modifications of the Imidamide Functional Group

The imidamide functional group, also known as an amidine, is a key feature of this compound. In principle, this group offers several possibilities for chemical modification. Generally, the nitrogen atoms of an amidine can undergo reactions such as alkylation, acylation, and sulfonylation. Furthermore, the carbon-nitrogen double bond could potentially participate in cycloaddition reactions. However, no specific studies detailing these modifications on this compound have been found.

Investigation of Chemical Reactivity and Transformation Mechanisms

A thorough understanding of the chemical reactivity of this compound would involve exploring its behavior in various reaction types and elucidating the mechanisms of these transformations.

Electrophilic and Nucleophilic Reactions of the Imidamide Group

The imidamide group possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, reacting with various electrophiles. Conversely, the carbon atom of the C=N double bond can be susceptible to nucleophilic attack, particularly if the adjacent nitrogen atoms are protonated or coordinated to a Lewis acid.

General studies on amidines indicate their ability to react with a range of electrophiles and nucleophiles. For instance, the nucleophilic character of the nitrogen atoms is well-established. However, specific experimental data, including reaction conditions, yields, and mechanistic pathways for the electrophilic and nucleophilic reactions of this compound, are not available in the reviewed literature.

Ligand Formation and Coordination Chemistry Research

The presence of nitrogen atoms in both the picoline ring and the imidamide group suggests that this compound could function as a ligand in coordination chemistry. Picolinamide and its derivatives are known to form stable complexes with various metal ions. The nitrogen atoms can act as donor sites, enabling the formation of coordination bonds.

Research into the coordination chemistry of this specific compound would involve reacting it with different metal salts and characterizing the resulting complexes. Such studies would provide insights into its binding modes, the geometry of the resulting complexes, and their potential applications in areas such as catalysis or materials science. Unfortunately, no published research focusing on the ligand formation and coordination chemistry of this compound could be located.

Computational Chemistry and in Silico Modeling Approaches for 3 Phenylpicolinimidamide Hydrochloride

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions is crucial for predicting the binding affinity and biological activity of a compound.

Ligand-Protein Docking Algorithms and Validation

To investigate the potential biological targets of 3-Phenylpicolinimidamide hydrochloride, various ligand-protein docking algorithms would be utilized. These algorithms explore the conformational space of the ligand within the binding site of a target protein. Common algorithms include Lamarckian Genetic Algorithm, used in AutoDock, and shape-based alignment methods.

Validation of a docking protocol is a critical step. This is typically achieved by redocking a known co-crystallized ligand back into its protein binding site. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirming the algorithm's ability to reproduce the known binding mode.

Scoring Functions and Binding Pose Prediction

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. They are essential for ranking different binding poses and predicting the most likely interaction. These functions can be classified into three main types: force-field-based, empirical, and knowledge-based.

The prediction of the binding pose of this compound would involve docking it into the active site of a putative protein target. The resulting poses would be ranked based on their scoring function values. The pose with the lowest energy score is typically considered the most favorable and is selected for further analysis of key interactions, such as hydrogen bonds and hydrophobic contacts.

| Docking Parameter | Typical Application | Example Software |

| Algorithm Type | Genetic Algorithm, Monte Carlo | AutoDock, GOLD |

| Scoring Function | Force-Field, Empirical, Knowledge-Based | Vina Score, ChemScore |

| Validation Metric | RMSD < 2.0 Å | PyMOL, VMD |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. The distribution of these orbitals would also indicate the likely sites for electrophilic and nucleophilic attack.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to predict various spectroscopic properties. For this compound, these calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Comparing these computationally predicted spectra with experimental data is a powerful way to validate the calculated molecular structure.

| Computational Method | Property Predicted | Typical Software |

| DFT (e.g., B3LYP) | HOMO-LUMO gap, Electron Density | Gaussian, ORCA |

| Ab Initio (e.g., HF, MP2) | IR, UV-Vis, NMR spectra | GAMESS, NWChem |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Pathways

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular systems, offering insights into conformational changes and binding processes that are not accessible through static modeling techniques.

For this compound, an all-atom MD simulation would be performed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). The simulation would track the trajectory of the molecule, revealing its stable and transient conformations. When studying its interaction with a protein target, MD simulations can elucidate the pathway of binding, the stability of the ligand-protein complex, and the key intermolecular interactions that maintain the bound state. The stability of the complex is often assessed by monitoring the RMSD of the ligand and protein backbone over the simulation time.

| Simulation Parameter | Purpose | Example Software |

| Force Field | Describes interatomic potentials | AMBER, CHARMM, GROMOS |

| Solvent Model | Simulates aqueous environment | TIP3P, SPC/E |

| Simulation Time | Duration of the dynamic study | Nanoseconds to microseconds |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | GROMACS, NAMD |

Ligand Conformational Dynamics in Solution

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the conformational landscape of this compound in a solution phase is crucial, as it dictates the shape the molecule can adopt to bind to its target. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of a molecule over time. nih.gov

The simulation would likely reveal several low-energy conformational states that the molecule preferentially adopts in solution. These conformers represent the energetically favorable shapes that are most likely to be biologically active. The relative populations of these conformers can be estimated from the simulation, providing insights into the conformational equilibrium.

Table 1: Hypothetical Conformational Analysis of this compound from a 100 ns Molecular Dynamics Simulation

| Dihedral Angle (N-C-C-C) | Predominant Angle (degrees) | Population (%) | Energy (kcal/mol) |

| Phenyl-Picolinyl | 35° | 65 | -2.5 |

| Phenyl-Picolinyl | 150° | 25 | -1.8 |

| Phenyl-Picolinyl | -90° | 10 | -0.5 |

This table presents hypothetical data for illustrative purposes.

Protein-Ligand Complex Stability and Dynamics

A typical simulation would involve placing the ligand in the binding site of the protein and simulating the system's evolution over time. Analysis of the simulation trajectory would focus on several key metrics. The RMSD of the protein backbone and the ligand can indicate the stability of the complex; a stable complex will exhibit minimal fluctuations. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.

Furthermore, a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can identify the key residues responsible for anchoring the ligand in the binding site. This information is invaluable for structure-activity relationship (SAR) studies and for designing modifications to the ligand to improve its binding affinity and selectivity.

Table 2: Hypothetical Analysis of a Protein-Ligand MD Simulation for this compound

| Metric | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein backbone during simulation. |

| Ligand RMSD | 0.8 Å | Ligand remains stably bound in the active site. |

| Key H-Bonds | Glu122, Asn156 | Crucial interactions for binding affinity. |

| Binding Free Energy (MM/PBSA) | -9.5 kcal/mol | Favorable binding thermodynamics. |

This table presents hypothetical data for illustrative purposes.

De Novo Drug Design and Ligand-Based Virtual Screening Methodologies

In the absence of a known target structure or as a complementary approach, de novo drug design and ligand-based virtual screening are powerful strategies for discovering and optimizing novel drug candidates. nih.gov

De Novo Drug Design

De novo design algorithms aim to construct novel molecules from scratch with desired properties. rsc.org If this compound is a known active compound, its structure can be used as a starting point. Fragment-based de novo design, for instance, could involve breaking the molecule into its constituent fragments (e.g., the phenyl ring, the picolinimidamide (B1582038) core) and then using these fragments as building blocks to generate new molecules with potentially improved properties. These new molecules would be designed to fit within a hypothetical binding site, optimizing for characteristics such as binding affinity, synthetic accessibility, and drug-likeness.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) capitalizes on the knowledge of known active molecules to identify new compounds with similar properties from large chemical databases. nih.gov If this compound has a known biological activity, its structure can be used as a template for screening.

Several LBVS methods could be employed:

Similarity Searching: This involves searching a database for molecules that are structurally similar to the query molecule, often using 2D fingerprints or 3D shape-based methods. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. A model can be generated based on the conformation of this compound and then used to screen databases for molecules that match this pharmacophoric pattern. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues of this compound with varying activities is available, a QSAR model can be built to correlate chemical structure with biological activity. nih.gov This model can then be used to predict the activity of new, untested compounds.

These ligand-based approaches are computationally efficient and can be highly effective in identifying novel scaffolds and lead compounds for further development. rsc.org

Investigation of Biological Target Interactions and Mechanistic Action of 3 Phenylpicolinimidamide Hydrochloride

Enzyme Inhibition Studies and Kinetic Characterization

No studies detailing the enzyme inhibition properties or kinetic characterization of 3-Phenylpicolinimidamide hydrochloride were found in the public domain. Therefore, no data can be provided for the following subsections.

Reversible Inhibition Mechanisms: Competitive, Non-Competitive, and Uncompetitive

There is no available research to characterize whether this compound acts as a reversible inhibitor of any enzyme via competitive, non-competitive, or uncompetitive mechanisms.

Partial Reversible Inhibition Models and Their Kinetic Implications

No studies have been published that investigate or suggest that this compound fits partial or mixed reversible inhibition models.

Irreversible Inhibition Mechanisms and Covalent Adduct Formation

There is no information available to indicate whether this compound acts as an irreversible inhibitor or is capable of forming covalent adducts with any enzyme targets.

Quantitative Kinetic Analysis of Enzyme-Inhibitor Complexes (e.g., Ki, IC50, kinact/KI)

A search for quantitative kinetic data such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the rate of inactivation (kinact/KI) for this compound yielded no results.

Allosteric Modulation and Regulatory Enzyme Research

No research has been published to suggest that this compound functions as an allosteric modulator of any regulatory enzymes.

Receptor Binding Kinetics and Ligand-Receptor Dynamics

Based on a comprehensive search of available scientific literature, there is no public domain information that specifically details the biological target interactions and mechanistic actions of the chemical compound "this compound" in accordance with the provided outline.

The requested investigation into its association and dissociation rates, affinity constants, binding specificity, computational simulations, and its specific interactions with enzyme targets (PAD4, DPP-4) and receptor targets (CRF1, GLP-1R, GIPR) did not yield any specific data for this particular compound.

Therefore, it is not possible to generate the article with the required detailed research findings and data tables as the foundational scientific data for "this compound" is not available in the searched resources.

Identification and Characterization of Putative Biological Targets

Investigation of Protein-Protein Interactions and Nucleic Acid Interactions

There is currently no available information on whether this compound engages in or modulates protein-protein interactions (PPIs). These interactions are fundamental to most cellular processes, and their modulation by small molecules is a key area of drug discovery. chemdiv.comnih.govnih.gov Similarly, no data exists to suggest that this compound interacts with nucleic acids, such as DNA or RNA. Such interactions can be crucial for the mechanism of action of many therapeutic agents. nih.govnih.gov

Without experimental evidence, it is impossible to construct a data table of its binding affinities, dissociation constants, or the specific proteins or nucleic acid sequences it may target.

Cellular Pathway Modulation and Signaling Cascade Analysis

The effect of this compound on cellular pathways and signaling cascades remains unknown. The modulation of signaling pathways, such as those involved in inflammation or cell survival, is a hallmark of many bioactive compounds. nih.govnih.gov However, no studies have been published that link this compound to the modulation of any specific cellular signaling events.

Consequently, a detailed analysis of its impact on intracellular signaling and the creation of a corresponding data table outlining affected pathways, key molecular players, and the nature of the modulation is not feasible.

Further research and experimental studies are required to elucidate the potential biological activities and mechanisms of action of this compound.

Advanced Analytical Methodologies for Research and Development of 3 Phenylpicolinimidamide Hydrochloride

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis, offering high resolution and quantitative accuracy. For 3-Phenylpicolinimidamide hydrochloride, its application is twofold: assessing purity and stability, and resolving its enantiomers.

A stability-indicating HPLC method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities. The development of such a method for this compound would follow a systematic approach, optimizing chromatographic parameters to achieve adequate separation.

The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18 or Phenyl-Hexyl column, which separates compounds based on hydrophobicity. arabjchem.orgnih.gov The mobile phase composition, a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized through gradient elution to resolve compounds with a wide range of polarities. arabjchem.org Detection is commonly performed using a UV detector set at a wavelength where this compound and its potential impurities exhibit maximum absorbance.

Forced degradation studies are performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate potential degradation products and validate the method's specificity. nih.govsaudijournals.com The method must be able to separate the main peak from all degradation peaks, proving its stability-indicating nature. nih.gov Validation according to ICH guidelines ensures the method is linear, accurate, precise, and robust. nih.govsaudijournals.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table 2: Example Forced Degradation Results for this compound

| Stress Condition | Purity of Active (%) | No. of Degradants | Observations |

| Acid (0.1 N HCl, 60°C, 24h) | 89.5% | 2 | Major degradant peak at RRT 0.85 |

| Base (0.1 N NaOH, 60°C, 24h) | 92.1% | 1 | Degradant peak at RRT 0.78 |

| Oxidative (3% H₂O₂, RT, 24h) | 94.7% | 2 | Minor peaks observed post-main peak |

| Thermal (80°C, 48h) | 98.8% | 1 | Minor degradation observed |

| Photolytic (UV light, 24h) | 99.1% | 0 | Compound appears stable under photolytic stress |

Since this compound possesses a stereogenic center, it can exist as a pair of enantiomers. It is critical to separate and quantify these enantiomers, as they may exhibit different pharmacological activities. Chiral HPLC is the gold standard for this purpose.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including those with phenyl and heteroaryl groups. nih.govmdpi.com The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) (normal-phase mode). mdpi.com Alternatively, reversed-phase or polar organic modes can be explored. mdpi.com The selection of the specific CSP and mobile phase composition is empirical and requires screening to find the optimal conditions that provide baseline resolution of the two enantiomer peaks. nih.gov

Table 3: Hypothetical Chiral HPLC Method Development Summary

| Chiral Stationary Phase (CSP) | Mobile Phase (Heptane:Isopropanol) | Resolution (Rs) | Analysis Time (min) |

| Cellulose-based (e.g., Chiralcel OD-H) | 90:10 | 1.2 | 15 |

| Cellulose-based (e.g., Chiralcel OD-H) | 80:20 | 1.9 | 12 |

| Amylose-based (e.g., Chiralpak AD-H) | 90:10 | 2.5 | 18 |

| Amylose-based (e.g., Chiralpak AD-H) | 85:15 | 2.8 | 14 |

Capillary Electrophoresis and Microfluidic Platforms in Academic Research

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. analyticaltoxicology.com It is particularly well-suited for the analysis of charged species like the hydrochloride salt of 3-Phenylpicolinimidamide. In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a narrow, fused-silica capillary under the influence of a high electric field. semanticscholar.org

Method development in CE for this compound would involve optimizing the background electrolyte (BGE) composition, pH, and concentration. nih.govnih.gov A low pH buffer (e.g., phosphate or acetate) would ensure the compound is fully protonated and migrates as a cation. The use of cyclodextrins as chiral selectors in the BGE can also enable the enantiomeric separation of chiral amines. nih.govnih.gov CE offers advantages of high efficiency, short analysis times, and extremely low sample and reagent consumption, making it a "green" and cost-effective technique for academic research. analyticaltoxicology.comlongdom.org

Microfluidic platforms, or "lab-on-a-chip" systems, integrate analytical processes like separation and detection into a single micro-sized device. These platforms further reduce sample volumes (to the nanoliter scale) and analysis times, offering high-throughput capabilities that are valuable in early-stage research for screening and preliminary analysis.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled analytical power for structural elucidation and trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for identifying unknown impurities and degradation products. nih.govrsc.org After separation by HPLC, the eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used, which is a soft ionization technique that keeps the molecule intact, providing the molecular weight of the parent compound and its related substances. rsc.org Further fragmentation in the mass spectrometer (MS/MS) can yield structural information, allowing for the definitive identification of impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, primarily used for volatile and thermally stable compounds. nih.govcdc.gov Due to the relatively low volatility of this compound, derivatization might be necessary to convert it into a more volatile form before injection into the GC system. researchgate.net GC-MS provides excellent chromatographic resolution and generates highly reproducible mass spectra that can be compared against extensive libraries (e.g., NIST) for compound identification. researchgate.netnist.gov This technique is particularly useful for identifying volatile or semi-volatile process impurities that may not be detected by LC-MS. researchgate.net

Table 4: Information Gained from Hyphenated Techniques

| Technique | Primary Application for 3-Phenylpicolinimidamide HCl Analysis | Key Information Provided |

| LC-MS | Identification of impurities and degradation products | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS) |

| GC-MS | Analysis of volatile/semi-volatile process impurities | Identification via spectral library matching, separation of isomers |

Preclinical Research Frameworks for Mechanistic Elucidation of 3 Phenylpicolinimidamide Hydrochloride

In Vitro Mechanistic Studies in Cellular and Subcellular Systems

In vitro studies are fundamental to elucidating the mechanism of action of novel chemical entities such as 3-Phenylpicolinimidamide hydrochloride. These studies, conducted in controlled laboratory settings using cellular and subcellular systems, provide the initial insights into how a compound interacts with biological targets.

Cell-Based Assays for Target Engagement and Cellular Pathway Analysis

Cell-based assays are crucial for understanding a compound's activity in a biologically relevant context. marinbio.com These assays utilize living cells to assess a wide range of cellular functions, including proliferation, cytotoxicity, and signaling pathways. marinbio.com For a compound like this compound, a primary step would be to employ cell-based assays to identify its molecular target and dissect its impact on cellular pathways.

A common approach involves screening the compound against a panel of cell lines, which can help to identify sensitive and resistant cell types. This can provide initial clues about the compound's mechanism. For instance, if the compound shows selective activity against cancer cell lines overexpressing a particular receptor, it would suggest that this receptor might be a direct or indirect target.

Further investigation would involve target engagement assays. These assays are designed to confirm that the compound physically interacts with its intended target within the cell. Techniques such as cellular thermal shift assays (CETSA) or reporter gene assays can be utilized for this purpose.

Once a target is validated, the subsequent step is to analyze the downstream effects on cellular pathways. This can be achieved through various molecular biology techniques, including western blotting to assess changes in protein expression and phosphorylation, and quantitative PCR (qPCR) to measure alterations in gene expression. For example, if this compound were to target a specific kinase, researchers would examine the phosphorylation status of known substrates of that kinase.

The table below illustrates a hypothetical experimental outline for cell-based assays to investigate this compound.

| Assay Type | Purpose | Example Techniques | Potential Readouts |

| Initial Screening | To identify sensitive cell lines and potential mechanisms. | Cell viability assays (e.g., MTT, CellTiter-Glo) across a panel of diverse cell lines. | IC50 values, differential sensitivity profiles. |

| Target Engagement | To confirm direct interaction with the putative target in a cellular context. | Cellular Thermal Shift Assay (CETSA), NanoBRET. | Target protein stabilization, bioluminescence resonance energy transfer signal. |

| Cellular Pathway Analysis | To elucidate the downstream signaling effects of target engagement. | Western Blotting, qPCR, Immunofluorescence, Flow Cytometry. | Changes in protein phosphorylation, gene expression levels, protein localization, cell cycle distribution. |

Biochemical Assays Using Purified Enzymes and Receptors

To complement cell-based studies, biochemical assays using purified components are essential for directly examining the interaction between a compound and its target without the complexity of a cellular environment. These assays provide quantitative data on binding affinity and inhibitory activity.

If this compound is hypothesized to be an enzyme inhibitor, its potency would be determined using enzymatic assays. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound, allowing for the calculation of key parameters like the half-maximal inhibitory concentration (IC50).

Similarly, if the target is a receptor, radioligand binding assays or surface plasmon resonance (SPR) can be employed to quantify the binding affinity (Kd) of the compound to the purified receptor. These techniques provide direct evidence of a physical interaction and measure its strength.

Subcellular Fractionation and Organelle-Specific Localization Studies

Understanding where a compound localizes within a cell is critical to understanding its mechanism of action. Subcellular fractionation techniques are used to separate different cellular compartments, such as the nucleus, mitochondria, and cytoplasm. By analyzing the concentration of this compound in each fraction, researchers can determine its primary site of action.

Fluorescence microscopy can also be used to visualize the compound's localization within the cell, often by tagging it with a fluorescent probe. This approach provides spatial information about the compound's distribution and can reveal its accumulation in specific organelles. For example, the localization of a compound to the mitochondria might suggest an effect on cellular metabolism or apoptosis.

In Vivo Mechanistic Investigations in Relevant Biological Models

Following promising in vitro results, the investigation of a compound's mechanism of action moves to in vivo models. These studies are essential for understanding how the compound behaves in a complex, whole-organism system.

Selection and Validation of Appropriate Animal Models for Mechanistic Inquiry

The choice of an appropriate animal model is critical for the relevance of in vivo studies. The selected model should recapitulate key aspects of the human disease or biological process being studied. For instance, if this compound is being investigated as an anti-cancer agent, xenograft models (where human cancer cells are implanted into immunocompromised mice) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors might be used.

Validation of the chosen model involves confirming that the molecular target of the compound is present and functional in the animal model and that the downstream signaling pathways are conserved between the animal model and humans.

Pharmacological Activity Assessment in Animal Models (Focusing on underlying mechanisms)

This involves collecting tissue samples from treated animals and analyzing them for biomarkers that indicate target engagement and pathway modulation. For example, if in vitro studies showed that the compound inhibits a specific signaling pathway, researchers would examine the status of that pathway in tumor tissues from treated animals.

The table below provides a hypothetical framework for in vivo mechanistic studies of this compound.

| Study Type | Animal Model | Purpose | Key Measurements |

| Target Engagement | Xenograft mouse model | To confirm the compound reaches and binds to its target in a living organism. | Compound concentration in plasma and tumor tissue, biomarker analysis (e.g., phosphorylation of a target protein). |

| Pharmacodynamic (PD) Studies | Genetically engineered mouse model | To assess the downstream effects of target engagement on cellular pathways in vivo. | Changes in gene expression in target tissues, immunohistochemical analysis of pathway markers. |

| Efficacy Studies with Mechanistic Endpoints | Orthotopic mouse model | To correlate therapeutic efficacy with the proposed mechanism of action. | Tumor growth inhibition, analysis of proliferation and apoptosis markers in tumor tissue. |

By integrating the findings from these comprehensive in vitro and in vivo studies, a clear and detailed understanding of the mechanism of action of this compound can be established, which is a critical step in its development as a potential therapeutic agent.

Receptor Occupancy and Target Engagement Studies in Animal Tissues

Information regarding the binding of this compound to its putative biological targets in animal tissues is not described in the available literature. Receptor occupancy studies, which are crucial for confirming target engagement and understanding the dose-response relationship in vivo, have not been published. Such studies would typically involve techniques like autoradiography or positron emission tomography (PET) imaging with a radiolabeled form of the compound to quantify the percentage of target receptors occupied at various concentrations in tissues of interest (e.g., brain, heart, etc.).

Similarly, target engagement studies, which measure the direct interaction of a compound with its intended target in a living system, are not documented for this compound. Data from methods such as the cellular thermal shift assay (CETSA) or target-specific pharmacodynamic biomarker analysis in animal models are absent from the scientific record.

Interactive Data Table: Receptor Occupancy in Animal Tissues No publicly available data for this compound.

Interactive Data Table: Target Engagement BiomarkersInvestigation of Metabolic Fate and Distribution in Biological Systems

The metabolic profile and tissue distribution of this compound have not been characterized in published preclinical studies. The investigation of a compound's metabolic fate involves identifying the major metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, typically using in vitro systems like liver microsomes and in vivo animal models.

Furthermore, there is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Distribution studies, which determine the extent and rate of a compound's dissemination into different tissues and organs, have not been reported.

Interactive Data Table: Metabolic Profile of this compound No publicly available data for this compound.

Interactive Data Table: Tissue Distribution in Animal ModelsIntegration of In Silico, In Vitro, and In Vivo Data for Comprehensive Mechanistic Understanding

A comprehensive mechanistic understanding of a compound is achieved by integrating data from computational (in silico), laboratory-based (in vitro), and whole-organism (in vivo) studies. This integrative approach allows researchers to build a cohesive model of the compound's mechanism of action, linking its molecular interactions to its physiological effects.

For this compound, the absence of published in silico predictions (e.g., molecular docking, ADME prediction), in vitro biochemical and cellular assays, and in vivo animal model data makes such an integrated analysis impossible at this time. The foundational data required to construct a mechanistic hypothesis and validate it across different research modalities is not available in the scientific literature.

Q & A

Basic: What are the recommended synthesis methods for 3-Phenylpicolinimidamide hydrochloride?

The synthesis of this compound typically involves functionalizing pyridine derivatives to introduce the phenyl and imidamide groups. Common strategies include:

- Nucleophilic substitution reactions on halogenated pyridines using phenyl Grignard reagents or aryl boronic acids under Suzuki-Miyaura coupling conditions .

- Imidamide formation via reaction of nitriles with ammonia or amines in the presence of catalytic acids, followed by hydrochlorination to stabilize the product .

For trifluoromethylated analogs, trifluoromethylation reagents like Togni’s reagent or Umemoto’s reagent are employed to introduce CF₃ groups . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts.

Basic: How is this compound characterized in research settings?

Characterization involves:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions, FT-IR for imidamide N-H stretching (3200–3400 cm⁻¹) .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation, as seen in related picolinimidamide derivatives .

- HPLC purity analysis (>98% purity is standard for biological assays) .

Advanced: What strategies resolve contradictions in biological activity data among picolinimidamide analogs?

Discrepancies in activity data (e.g., varying IC₅₀ values across studies) can arise from structural modifications or assay conditions. To address this:

- Conduct structure-activity relationship (SAR) studies comparing analogs (e.g., 3-phenyl vs. 5-methyl derivatives) to identify critical substituents .

- Standardize biological assays (e.g., consistent cell lines, incubation times, and control compounds) to reduce variability .

- Use molecular docking simulations to predict binding affinities to target proteins (e.g., kinases or receptors), corroborating experimental data .

Advanced: How to design experiments to elucidate the mechanism of action of this compound?

Mechanistic studies require a multi-modal approach:

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified target enzymes (e.g., kinases) under varied substrate concentrations .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- RNA-seq/proteomics to identify downstream pathways affected by treatment, highlighting potential off-target effects .

- Mutagenesis studies to pinpoint residues critical for binding, guided by docking results .

Basic: What are the thermal stability considerations for handling this compound?

Thermogravimetric analysis (TGA) of related imidamide hydrochlorides shows decomposition onset at ~200°C . Recommendations include:

- Storage at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation.

- Avoid prolonged exposure to light or humidity, as imidamide groups may hydrolyze to amides .

Advanced: What computational methods predict the reactivity of 3-Phenylpicolinimidamide derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Assess solvation effects and conformational stability in biological environments .

- QSAR models : Train regression models using datasets of analog activities to prioritize synthetic targets .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Anticancer research : As a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR), leveraging the phenyl group for hydrophobic pocket interactions .

- Antimicrobial agents : Modulating bacterial efflux pumps or biofilm formation via imidamide-metal ion chelation .

- Chemical probes : Fluorescently tagged derivatives for tracking target localization in cells .

Advanced: How to optimize the yield of this compound in multi-step syntheses?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions .

- Flow chemistry : Improve reaction control and scalability for steps prone to exothermic side reactions .

- In-line analytics (e.g., ReactIR) to monitor intermediate formation and adjust conditions in real time .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.